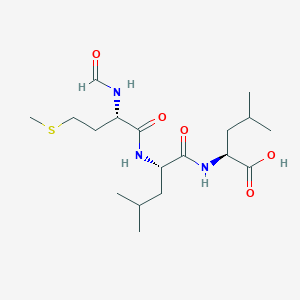

N-Formyl-L-methionyl-L-leucyl-L-leucine

Description

N-Formyl-L-methionyl-L-leucyl-L-leucine (fMet-Leu-Leu) is a synthetic tripeptide featuring an N-terminal formylated methionine residue followed by two leucine residues. Formylmethionyl peptides are structurally analogous to bacterial-derived peptides, which are recognized by immune cells like polymorphonuclear leukocytes (PMNs) as chemoattractants via formyl peptide receptors (FPRs) . However, the provided evidence primarily focuses on the closely related compound N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP or fMet-Leu-Phe), a well-characterized chemotactic agent .

Properties

CAS No. |

59881-00-4 |

|---|---|

Molecular Formula |

C18H33N3O5S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H33N3O5S/c1-11(2)8-14(17(24)21-15(18(25)26)9-12(3)4)20-16(23)13(19-10-22)6-7-27-5/h10-15H,6-9H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14-,15-/m0/s1 |

InChI Key |

JIEPPWMHTXIHGQ-KKUMJFAQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC=O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing tripeptides like N-formyl-L-methionyl-L-leucyl-L-leucine. The process employs a resin-bound C-terminal amino acid, with iterative coupling and deprotection steps.

Key Steps:

- Resin Activation : Wang resin (hydroxymethylphenoxy resin) is functionalized with the C-terminal leucine using a linker such as Fmoc-Leu-OH.

- Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF).

- Coupling : Subsequent amino acids (L-leucine and L-methionine) are coupled using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine).

- N-Terminal Formylation : After methionine coupling, the N-terminus is formylated using formic acid and acetic anhydride (1:3 v/v) for 2 hours.

Table 1: SPPS Reagents and Conditions

| Step | Reagent/Condition | Time | Yield (%) |

|---|---|---|---|

| Resin loading | Fmoc-Leu-OH, DIC, DMAP in DCM | 2 h | 95 |

| Deprotection | 20% piperidine/DMF | 2 × 5m | 99 |

| Coupling (Leu) | Fmoc-Leu-OH, HBTU, DIEA in DMF | 1 h | 98 |

| Coupling (Met) | Fmoc-Met-OH, HBTU, DIEA in DMF | 1 h | 97 |

| Formylation | Formic acid/acetic anhydride (1:3) | 2 h | 90 |

Advantages : High purity (>95%), scalability, and automation compatibility.

Limitations : Cost of resin and reagents; potential racemization during coupling.

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production. This approach uses temporary protecting groups and orthogonal deprotection strategies.

Protocol:

- C-Terminal Protection : L-leucine methyl ester is prepared using thionyl chloride in methanol.

- Dipeptide Formation : L-leucine methyl ester is coupled to L-methionine using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.

- Deprotection and Elongation : The methyl ester is hydrolyzed with NaOH, and the resulting dipeptide is coupled to L-leucine.

- Formylation : The N-terminus is formylated using glyoxylic acid and tert-butyl hydroperoxide (TBHP) in DMSO at room temperature.

Table 2: Solution-Phase Reaction Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Leucine esterification | SOCl₂, MeOH, 0°C, 12 h | 92 | 98 |

| Dipeptide coupling | DCC, HOBt, DCM, 24 h | 88 | 95 |

| Tripeptide formation | EDC, HOBt, DMF, 24 h | 85 | 93 |

| Formylation | Glyoxylic acid, TBHP, NaOAc, DMSO, 8 h | 77 | 91 |

Advantages : Cost-effective for bulk synthesis; avoids resin limitations.

Challenges : Requires extensive purification; lower yields due to intermediate isolation.

N-Formylation Strategies

The N-terminal formyl group is critical for biological activity. Two primary methods are employed:

Classical Formic Acid/Acetic Anhydride

Oxidative Decarboxylation with Glyoxylic Acid

- Conditions : Glyoxylic acid (2 equiv.), TBHP (2 equiv.), NaOAc (1.2 equiv.) in DMSO, 8 h.

- Yield : 70–77%.

- Advantage : Mild conditions; avoids acidic environments that may hydrolyze peptide bonds.

Table 3: Formylation Method Comparison

| Parameter | Formic Acid/Acetic Anhydride | Glyoxylic Acid/TBHP |

|---|---|---|

| Reaction Time | 2 h | 8 h |

| Temperature | 0–4°C | RT |

| Side Products | Acetylated byproducts | Minimal |

| Scalability | High | Moderate |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-methionyl-L-leucyl-L-leucine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Hydroxymethyl derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Immunology Research

N-Formyl-L-methionyl-L-leucyl-L-leucine plays a crucial role in the immune response by acting as a chemotactic agent that attracts polymorphonuclear leukocytes (PMNs) and macrophages to sites of infection or tissue damage. This activity mimics signals released by bacteria, facilitating the inflammatory response necessary for pathogen clearance.

Case Study

A study demonstrated that N-Formyl-L-methionyl-L-leucyl-L-leucine enhances the motility of human peripheral monocytes, showing morphological changes associated with increased migration toward inflammatory sites .

Drug Development

The compound's ability to stimulate immune responses makes it a candidate for therapeutic applications, particularly in developing drugs that enhance the body's defense mechanisms against infections.

Synthetic Approaches

Synthesis typically involves solid-phase peptide synthesis or solution-phase techniques. Recent research has focused on creating analogs that maintain similar biological activities while enhancing stability and potency.

Applications in Antibiotics

Research indicates that N-Formyl-L-methionyl-L-leucyl-L-leucine can be conjugated with antibiotics to improve their efficacy by promoting leukocyte migration even in the presence of these drugs .

Ongoing research aims to explore the potential of N-Formyl-L-methionyl-L-leucyl-L-leucine in various therapeutic contexts, including:

Mechanism of Action

N-Formyl-L-methionyl-L-leucyl-L-leucine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leucocytes. This binding triggers a cascade of intracellular signaling events, leading to cellular activation, chemotaxis, and the release of inflammatory mediators. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in directing the inflammatory response to sites of infection or tissue damage .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds:

N-Formyl-Met-Leu-Phe (fMLP) :

- Structure : Formyl-Met-Leu-Phe.

- Activity : Potent chemoattractant for human and horse PMNs, effective at 10⁻⁴ M in equine cells .

- Degradation : Rapidly hydrolyzed by human PMNs (~50% degradation in 10 minutes at 37°C) via cell-surface enzymes, modulating chemotactic signaling .

Non-Formylated Analogs (e.g., Met-Leu-Phe): Lack the N-terminal formyl group. No chemotactic activity, highlighting the necessity of formylation for receptor binding .

Acetylated Derivatives (e.g., N-Acetyl-Met-Leu-Phe): Substitution of formyl with acetyl group reduces receptor affinity. Limited data in evidence, but acetylated peptides generally show diminished chemotactic potency compared to formylated variants .

No direct evidence on fMet-Leu-Leu, but analogous studies suggest that C-terminal residues critically influence binding efficiency and hydrolysis rates .

Stability and Degradation Pathways

- fMLP Stability : Rapid hydrolysis by PMN membrane-associated proteases generates Leu-Phe, reducing active ligand availability .

- Impact of Physical State: Hydrolysis is influenced by plasma membrane fluidity; additives like 1-butanol (0.25%) reduce degradation to 15%, linking enzyme activity to membrane dynamics .

Q & A

Q. Experimental Design :

- Synthesize analogs (e.g., replacing Leu with Val) and compare chemotactic potency via EC50 measurements.

- Use circular dichroism (CD) to assess conformational changes impacting receptor interaction .

Advanced: How can contradictory data on its potency across studies be resolved?

Discrepancies in reported EC50 values may arise from:

- Cell source variability (e.g., human vs. murine neutrophils).

- Assay conditions (e.g., temperature, buffer composition).

Q. Resolution Strategies :

Standardize assays : Use identical cell lines (e.g., HL-60 differentiated neutrophils) and buffer (pH 7.4, 37°C).

Dose-response curves : Normalize data to positive controls (e.g., fMLF reference standard).

Receptor binding assays : Compare Kd values via radiolabeled fMLF competition studies .

Advanced: What methodologies assess its stability under physiological conditions?

Stability is influenced by pH, temperature, and enzymatic degradation. Key approaches:

Circular Dichroism (CD) : Monitor secondary structural changes at varying pH (4–9).

Fluorescence Spectroscopy : Track oxidation of methionine’s thioether group under reactive oxygen species (ROS).

Mass Spectrometry : Identify degradation products (e.g., deamidation or hydrolysis fragments) .

| Condition | Impact | Reference |

|---|---|---|

| pH < 5 | Peptide bond hydrolysis | |

| Temperature > 37°C | Methionine oxidation |

Advanced: Which in vivo models are suitable for studying its pharmacological effects?

- Guinea Pig Models : Used to study fMLF-induced neutrophil infiltration in lung or peritoneal cavities. Administer fMLF intravenously and quantify leukocyte migration via histology .

- Transgenic Mice : FPR1/2 knockout models to dissect receptor-specific effects.

- Zebrafish Larvae : Real-time imaging of neutrophil chemotaxis toward fMLF microinjection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.